4-Bromo-1-fluoro-2-nitrobenzene
Overview
Description
4-Bromo-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and nitro groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1-fluoro-2-nitrobenzene is the respiratory system . It is known to cause irritation and toxicity in the respiratory tract, making it a significant concern for inhalation exposure .
Mode of Action
This compound is an aromatic compound that undergoes electrophilic aromatic substitution reactions . In the first step of this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its electrophilic aromatic substitution reactions . These reactions can lead to the formation of various substituted benzene derivatives, which can further participate in other biochemical reactions.
Pharmacokinetics
Given its physical properties such as boiling point of 240-241 °c , melting point of 18-19 °C , and density of 1.786 g/mL at 25 °C , it can be inferred that these properties may influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its irritant and toxic effects on the respiratory system . Exposure to this compound can lead to irritation of the respiratory tract, potentially causing discomfort or harm .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-nitrobenzene followed by bromination. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or nitro group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Sonogashira Coupling: This compound can undergo Sonogashira coupling reactions with alkynes to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Sonogashira Coupling: Palladium(II) acetate and copper(I) iodide as catalysts, with triethylamine as a base in an inert atmosphere.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-bromo-1-fluoro-2-aminobenzene.
Sonogashira Coupling: Formation of alkynyl-substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-fluoro-2-nitrobenzene is utilized in various scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory agents and sodium channel blockers.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic properties.
Organic Synthesis: It acts as a building block for the construction of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-fluoro-4-nitrobenzene
- 4-Bromo-2-nitrophenol
- 2,5-Difluoronitrobenzene
Uniqueness
4-Bromo-1-fluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of specialized compounds .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEANKGXXSENNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371281 | |
Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-73-8 | |
Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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